
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoxaline derivatives and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
ATM Kinase Inhibition
Compounds structurally related to quinoxaline carboxamides have been identified as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These inhibitors demonstrate efficacy in vivo, particularly in combination with DNA damage-inducing agents, suggesting potential applications in cancer therapy by exploiting DNA repair pathways (Degorce et al., 2016).
Cytotoxic Activities
Derivatives of carboxamide and quinoxaline have shown significant cytotoxic activities against various cancer cell lines, including murine leukemia, lung carcinoma, and human leukemia cell lines. This suggests their potential as chemotherapeutic agents, with some derivatives demonstrating curative effects in mouse models of cancer (Deady et al., 2003).
Antimicrobial and Antifungal Activities
Novel pyrazolopyrimidine derivatives, which share structural motifs with the queried compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds exhibit promising activity against a range of bacterial and fungal strains, indicating potential applications in the development of new antimicrobial agents (Rahmouni et al., 2016).
Coordination Chemistry for Targeted Delivery
Synthesis efforts have also focused on compounds capable of forming coordinate bonds with metal ions, such as those involving pyridine and quinoxaline derivatives. These complexes are investigated for their potential in targeted delivery of therapeutic agents to specific biological sites, demonstrating the versatility of such compounds in medicinal chemistry (Yang et al., 2017).
Propiedades
IUPAC Name |
N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-14-12-18(15-4-6-21-7-5-15)25-26(14)11-10-24-20(27)16-2-3-17-19(13-16)23-9-8-22-17/h2-9,12-13H,10-11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARLJUDVAAEHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC3=NC=CN=C3C=C2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

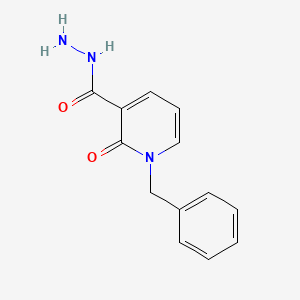

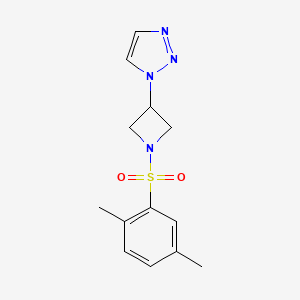
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]quinoxaline](/img/structure/B2447002.png)
![5-(2,5-dimethoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2447005.png)
![5-[(3-Chlorophenyl)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B2447006.png)
![[Benzotriazol-1-yl(indol-1-yl)methyl]-tert-butyl-dimethylsilane](/img/structure/B2447008.png)
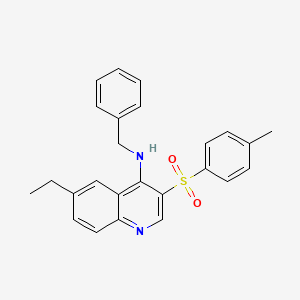
![2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2447011.png)
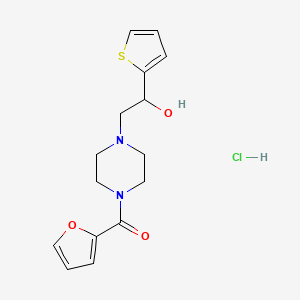
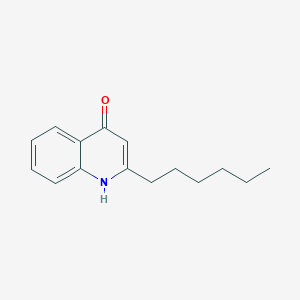
![methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2447019.png)

![3-(2-Bromophenyl)-6-(3-(piperidin-1-ylsulfonyl)phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2447021.png)